



# Application Notes and Protocols: ONPG Test for Bacterial Identification

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

## **Principle of the ONPG Test**

The ability of a bacterium to ferment lactose is dependent on two key enzymes: a permease and  $\beta$ -galactosidase.[1][2][3] The permease enzyme facilitates the transport of lactose across the bacterial cell wall.[2][4] Once inside the cell,  $\beta$ -galactosidase hydrolyzes the lactose molecule into glucose and galactose, which can then be metabolized.[1][5]

Some bacteria may lack the permease enzyme, making them appear as non-lactose or late-lactose fermenters in traditional fermentation tests.[1][2][5] The **ONPG** (o-nitrophenyl- $\beta$ -D-galactopyranoside) test is a rapid and sensitive method designed to detect the presence of the  $\beta$ -galactosidase enzyme, independent of the permease enzyme.[1][4]

**ONPG** is a colorless, synthetic analog of lactose.[2][3][5] Due to its structure, it can freely enter the bacterial cell without the need for permease.[1][2][6] If the bacterium possesses  $\beta$ -galactosidase, the enzyme cleaves the  $\beta$ -galactoside bond in **ONPG**, releasing galactose and o-nitrophenol.[3][5][6] The o-nitrophenol is a yellow-colored compound, and its presence indicates a positive test result.[5][6][7] This allows for the rapid identification of organisms that possess  $\beta$ -galactosidase, including late lactose fermenters.[4][5][6]

## **Applications**



- Differentiation of Enterobacteriaceae: The test is primarily used to distinguish members of the Enterobacteriaceae family, separating late lactose fermenters from non-lactose fermenters.[1][8]
- Identification of Neisseria species: It helps in differentiating Neisseria lactamica (ONPG positive) from other Neisseria species.[3][8]
- Biochemical Characterization: It serves as a key component in the biochemical profiling for the identification of various Gram-negative bacteria.

# **Experimental Protocols**

The **ONPG** test can be performed using two primary methods: the **ONPG** disk method and the **ONPG** broth (tube) method. For optimal results, test organisms should be cultured on a medium containing lactose (e.g., MacConkey Agar or Triple Sugar Iron Agar) to induce enzyme production.[3][6][9]

#### 3.1. Method 1: ONPG Disk Protocol

This method utilizes filter paper disks impregnated with **ONPG**.

#### Materials:

- ONPG Disks.[9]
- Sterile physiological saline (0.85-0.9%).[3][9]
- Sterile test tubes (e.g., 13 x 100 mm).[10]
- Sterile inoculating loop or needle.
- Incubator (35-37°C).[3]
- Test organism from a pure 18-24 hour culture.[4]

#### Procedure:

Aseptically place a single ONPG disk into a sterile test tube.[1][11]



- Add 0.2 0.5 mL of sterile physiological saline to the tube.[1][2][3]
- Using a sterile loop, pick several colonies of the test organism to create a heavy suspension
  in the saline (turbidity should be equivalent to a McFarland 3 standard).[2][4]
- Incubate the tube aerobically at 35-37°C.[1][3]
- Observe the tube for the development of a yellow color at hourly intervals for up to 4-6 hours. [3][4] If no color change is observed, continue incubation for up to 24 hours.[4][11]

#### 3.2. Method 2: ONPG Broth Protocol

This method uses a prepared **ONPG** broth medium.

#### Materials:

- ONPG Broth.[8]
- Sterile inoculating loop.
- Incubator (35-37°C).[2]
- Test organism from a pure 18-24 hour culture.[2]

#### Procedure:

- Allow the ONPG broth to equilibrate to room temperature before use.[1][6]
- Inoculate the broth heavily with the test organism from a pure culture.[1][2][6]
- Incubate the tube aerobically at 35-37°C with the cap loosened.[1][6]
- Examine the tube for a yellow color change after 1 hour.[1][6] If the result is negative, continue to incubate and observe for up to 24 hours.[1][2]

## Interpretation of Results

 Positive Result: The development of any shade of yellow in the suspension or on the disk indicates the presence of β-galactosidase.[1][6][8]



 Negative Result: The absence of a color change (remaining colorless or the original pale color) after the full incubation period indicates the absence of the enzyme.[1][6][8]

# Data Presentation: Quality Control and Expected Results

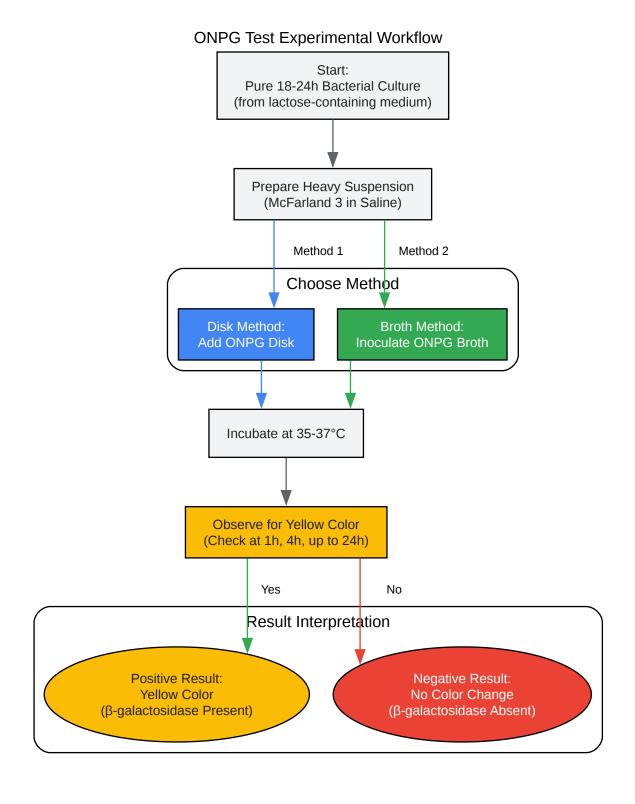
Quality control must be performed with each new batch of **ONPG** reagents and on each day of testing.

Organism Type	Example Organism	ATCC/NCTC Strain	Expected ONPG Result	Lactose Fermentation
Positive Control	Escherichia coli	ATCC® 25922 / NCTC 10418	Positive (Yellow)	Rapid Fermenter
Positive Control	Neisseria lactamica	ATCC® 23971 / NCTC 10617	Positive (Yellow)	Fermenter
Negative Control	Proteus mirabilis	ATCC® 12453 / NCTC 10975	Negative (No Color Change)	Non-Fermenter
Negative Control	Neisseria gonorrhoeae	ATCC® 43069 / NCTC 8375	Negative (No Color Change)	Non-Fermenter
Late Lactose Fermenter	Citrobacter spp.	ATCC® 8090	Positive (Yellow)	Slow Fermenter
Non-Lactose Fermenter	Salmonella spp., Shigella spp.	-	Negative (No Color Change)	Non-Fermenter

Data compiled from references:[3][4][5][8][12]

# **Visual Workflow**





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Caption: Workflow diagram for the **ONPG** test procedure.

## **Limitations of the Procedure**



- The test should not be performed on bacteria that naturally produce a yellow pigment, as this can interfere with the interpretation of the results.[3][6][8]
- For a rapid and reliable test, the inoculum must be taken from a culture grown on a lactose-containing medium, as glucose can inhibit β-galactosidase activity.[3][8]
- A heavy inoculum is required to ensure a sufficient concentration of the enzyme for detection.[8]
- The ONPG test is not a standalone identification method and should be used in conjunction with other biochemical, molecular, or mass spectrometry tests for complete bacterial identification.[1][4][6]

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- To cite this document: BenchChem. [Application Notes and Protocols: ONPG Test for Bacterial Identification]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7788450#step-by-step-onpg-test-procedure-for-bacterial-identification]

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